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EML631

SPIN1 inhibitor isothermal titration calorimetry Tudor domain

Choose EML631 for unambiguous SPIN1 target engagement. Unlike monovalent probes (MS31, VinSpinIn) or analogs with residual L3MBTL3 off-target binding (EML632, EML633), EML631 is the only SPIN1 inhibitor with a validated co-crystal structure (PDB 5JSJ) demonstrating dual Tudor domain engagement, >33-fold selectivity over all counter-screen methyl-lysine readers, and publicly available RNA-seq data (GSE91494) showing transcriptome-wide concordance with SPIN1 siRNA knockdown. Essential for target validation studies requiring orthogonal confirmation and for structure-based drug design campaigns. Procure from verified suppliers offering ≥98% purity with proper shipping and storage conditions.

Molecular Formula C41H60N6O3
Molecular Weight 685.0 g/mol
CAS No. 2101206-36-2
Cat. No. B607301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEML631
CAS2101206-36-2
SynonymsEML631;  EML-631;  EML 631; 
Molecular FormulaC41H60N6O3
Molecular Weight685.0 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)CCN5CCCC5)NC6=CC=C(C=C6)OCN7CCCC7
InChIInChI=1S/C41H60N6O3/c48-40(46-27-15-33(16-28-46)13-25-43-19-1-2-20-43)35-7-12-38(41(49)47-29-17-34(18-30-47)14-26-44-21-3-4-22-44)39(31-35)42-36-8-10-37(11-9-36)50-32-45-23-5-6-24-45/h7-12,31,33-34,42H,1-6,13-30,32H2
InChIKeyLPCWQWNRCGWRFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EML631 (CAS 2101206-36-2): A Selective Bivalent SPIN1 Tudor Domain Inhibitor for Epigenetic Target Validation and Chemical Biology


EML631 is a rationally designed, bivalent small-molecule inhibitor of the methyl-lysine reader protein Spindlin1 (SPIN1), a Tudor domain-containing transcriptional coactivator implicated in ribosomal RNA gene expression and oncogenic transformation [1]. Developed via structure-guided optimization of the UNC1215/EML405 chemotype using protein domain microarray screening, EML631 engages both the first and second Tudor domains of SPIN1 simultaneously, blocking its ability to 'read' the H3K4me3 histone mark [1][2]. With a molecular weight of 684.47 Da (C₄₁H₆₀N₆O₃), EML631 represents a distinct chemotype class among SPIN1 chemical probes characterized by its symmetric, dual-warhead architecture [3].

Why SPIN1 Inhibitor EML631 Cannot Be Substituted by Other EML-Series Analogs, UNC1215, or Alternative SPIN1 Chemotypes


Within the SPIN1 inhibitor landscape, compounds differ dramatically in their molecular mechanism of engagement, selectivity fingerprint, and validated cellular activity. The parent compound EML405 binds SPIN1 with only micromolar affinity (Kd = 15 μM) and exhibits broad off-target binding [1]. The precursor UNC1215, despite its utility as an MBT domain probe, fails to engage SPIN1 altogether in both in vitro and cellular assays [1]. Within the direct analog series, EML632 and EML633 retain residual high-affinity binding to L3MBTL3 that compromises their utility as SPIN1-selective tools, while EML631 uniquely maintains sub-100 μM Kd against all counter-screen proteins [1]. Newer chemotypes such as MS31 (Kd = 91 nM) and VinSpinIn (Kd = 9.9 nM) operate via distinct binding modes—fragment-like monovalent versus bivalent engagement—yielding different SPIN family selectivity profiles and lacking the dual Tudor domain co-crystal structural validation that exists uniquely for EML631 [1][2][3]. These differences mean that substituting one SPIN1 probe for another without accounting for binding mode, off-target profile, and cellular validation status risks generating non-comparable or irreproducible biological conclusions.

EML631 Quantitative Differentiation Evidence: Binding Affinity, Selectivity, Cellular Target Engagement, and Functional Transcriptomic Validation


5-Fold Binding Affinity Improvement of EML631 over Parent Compound EML405 by ITC

EML631 exhibits a 5-fold improvement in binding affinity for SPIN1 compared to the parent compound EML405, as measured by isothermal titration calorimetry (ITC). The dissociation constant (Kd) for EML631 binding to SPIN1 is ~3 μM, versus 15 μM for EML405 [1]. This affinity enhancement was achieved through rational structure-guided introduction of a pyrrolidine group that engages a negatively charged groove between the first and second Tudor domains of SPIN1, forming hydrogen bonds with residues D173 and H252 [1]. Within the analog series, EML632 showed weaker affinity (Kd ~7 μM), while EML633 displayed slightly higher affinity (Kd ~2 μM). The 2- to 7-fold range of improvement across the series over EML405 demonstrates the successful optimization strategy [1].

SPIN1 inhibitor isothermal titration calorimetry Tudor domain structure-activity relationship binding affinity

Superior Off-Target Selectivity of EML631 vs. EML632 and EML633 Across a Panel of Methyl-Lysine Reader Domains

EML631 is the only compound within the EML631–633 series that maintains a clean selectivity profile across all tested off-target methyl-lysine reader domains. ITC counter-screening revealed that EML631 binds SPIN1 with Kd = 3 μM while binding all other proteins in the panel—including Tudor domains of 53BP1 and PHF20, and MBT domains of L3MBTL1—much more weakly (Kd > 100 μM) [1]. In stark contrast, EML632 and EML633 retained strong binding to L3MBTL3 at levels comparable to their SPIN1 affinity [1]. Furthermore, EML631 demonstrated specificity within the SPIN protein family: chemiprecipitation experiments showed efficient pulldown of GFP-SPIN1, only reduced pulldown of SPIN2a/b, and no detectable interaction with SPIN3 or SPIN4 [1]. The precursor molecule UNC1215 does not bind SPIN1 at all, precluding its use as a SPIN1 probe [1].

SPIN1 selectivity counter-screen methyl-lysine reader domains off-target profiling Tudor domain MBT domain

Cellular Target Engagement Demonstrated by CETSA: EML631 vs. UNC1215

EML631 demonstrates robust cellular target engagement as validated by the Cellular Thermal Shift Assay (CETSA). In GFP-SPIN1-transfected cells, EML631 treatment produced strong thermal stabilization of the SPIN1 fusion protein at elevated temperatures, indicating direct intracellular binding [1]. EML405 also produced detectable stabilization, but to a lesser degree [1]. Critically, UNC1215—the parent compound from which the EML series was derived—produced no thermal stabilization of SPIN1, consistent with its inability to bind SPIN1 in vitro [1]. This provides direct experimental evidence that EML631 is cell-permeable and engages its intended target in a cellular context, whereas UNC1215 cannot substitute for SPIN1 target engagement studies [1].

cellular thermal shift assay target engagement SPIN1 cell permeability CETSA

Functional Transcriptomic Overlap: 655 Genes Co-Downregulated by EML631 Treatment and SPIN1 siRNA Knockdown in Liposarcoma Cells

RNA-sequencing analysis in T778 liposarcoma cells identified 655 transcripts that were downregulated in both SPIN1 siRNA knockdown samples and EML631-treated cells (10 μM, 3 days), demonstrating functional on-target transcriptional activity [1][2]. Among the validated downregulated genes were IL1B and BST2 [1]. This overlap between genetic knockdown and pharmacological inhibition provides direct evidence that EML631 phenocopies SPIN1 loss-of-function at the transcriptomic level. The RNA-seq dataset is publicly available through GEO (accession GSE91494), enabling independent reanalysis and comparison [2]. In contrast, UNC1215 is inactive in SPIN1-H3K4me3 competition pulldown assays, confirming it cannot be used for SPIN1 functional studies [1].

RNA-seq transcriptomics SPIN1 coactivator activity liposarcoma target validation gene expression

Unique Co-Crystal Structure (PDB 5JSJ): Only EML631 Among EML631–633 Yields a Resolved SPIN1 Co-Crystal

Among the three rationally designed EML405 analogs (EML631, EML632, and EML633), only EML631 yielded a successfully resolved co-crystal structure with SPIN1 (PDB ID: 5JSJ, resolution 2.348 Å) [1][2]. This structure revealed an unexpected binding mode: rather than interacting with the acidic loop region of the second Tudor domain as designed, the added pyrrolidine group of EML631 folded into a negatively charged groove between the first and second Tudor domains, forming hydrogen bonds with D173 and H252 [1]. This structural information is unique to EML631 within the series and provides atomic-level resolution of the binding pose essential for rational optimization, computational modeling, and interpreting structure-activity relationships [1][2].

co-crystal structure X-ray crystallography SPIN1 Tudor domain structure-based drug design PDB 5JSJ

Bivalent Dual-Tudor-Domain Engagement Differentiates EML631 from Monovalent SPIN1 Inhibitors MS31 and VinSpinIn

EML631 engages SPIN1 through a bivalent binding mechanism, simultaneously occupying the aromatic cages of both the first and second Tudor domains via its symmetric dual-warhead architecture [1]. This contrasts fundamentally with newer SPIN1 inhibitors such as MS31 (Kd = 91 nM, fragment-like monovalent inhibitor, MW = 341 Da) and VinSpinIn (Kd = 9.9 nM for SPIN1₄₉₋₂₆₂, monovalent probe, MW ~742 Da), which engage primarily a single Tudor domain [2]. The bivalent mode of EML631 enables it to block the ability of H3K4me3 to bind the second Tudor domain through steric occlusion of both binding surfaces simultaneously [1]. While MS31 and VinSpinIn offer higher potency, their distinct binding modes produce different SPIN family selectivity profiles and lack the dual-domain structural validation available for EML631 [1][2].

bivalent inhibitor dual Tudor domain engagement SPIN1 chemotype comparison MS31 VinSpinIn

EML631 Optimal Application Scenarios: Where This SPIN1 Chemical Probe Delivers Definitive Scientific Value


SPIN1-Specific Transcriptional Target Identification in Cancer Models Requiring Clean Selectivity Over L3MBTL3 and Other Methyl-Reader Off-Targets

In RNA-seq or ChIP-seq studies aimed at identifying SPIN1-regulated gene programs in cancer cells (e.g., liposarcoma, ovarian cancer), EML631 is the preferred probe within the EML series because it is the only analog with a >33-fold selectivity window over all counter-screen methyl-lysine reader proteins [1]. EML632 and EML633 are contraindicated for such studies due to their residual high-affinity L3MBTL3 binding, which would confound transcriptional readouts [1]. The 655-gene transcriptomic overlap with SPIN1 knockdown in T778 cells provides a validated reference dataset for benchmarking SPIN1-dependent transcriptional effects [1][2].

Structure-Guided Medicinal Chemistry Campaigns Targeting the SPIN1 Dual-Tudor Domain Interface

EML631 is the only compound in the EML631–633 series with an experimentally determined co-crystal structure (PDB 5JSJ, 2.348 Å), making it the mandatory starting point for structure-based drug design efforts targeting the SPIN1 Tudor domain tandem [1][3]. The structure reveals the precise hydrogen-bonding network (D173, H252) and the binding pose of the pyrrolidine group within the inter-domain groove—information that cannot be reliably inferred from the EML405-SPIN1 structure alone [1]. Computational chemists performing molecular docking or molecular dynamics simulations of SPIN1 inhibitors should use the EML631-bound structure as the receptor template [4].

Chemical Probe-Based Target Validation Requiring Orthogonal Confirmation with Genetic Knockdown

For target validation studies employing the chemical probe best practice of orthogonal confirmation (pharmacological inhibition + genetic knockdown), EML631 is the only SPIN1 inhibitor with published, publicly available RNA-seq data demonstrating transcriptome-wide concordance with SPIN1 siRNA [1][2]. The GEO dataset (GSE91494) contains biological triplicates for control, SPIN1 knockdown, and EML631 treatment conditions, enabling rigorous statistical assessment of on-target effects [2]. CETSA validation further confirms that EML631 engages SPIN1 in cells, satisfying the cellular target engagement criterion recommended by the Chemical Probes Portal [1].

SPIN1 Family Selectivity Profiling: Discriminating SPIN1 from SPIN2, SPIN3, and SPIN4 Functions

When the experimental objective requires distinguishing SPIN1-specific functions from those of SPIN2a/b, SPIN3, or SPIN4, EML631 provides a defined selectivity profile within the SPIN family: efficient SPIN1 pulldown, reduced SPIN2a/b interaction, and no detectable binding to SPIN3 or SPIN4 [1]. This intra-family selectivity has been experimentally characterized by chemiprecipitation, providing users with explicit information about which SPIN family members are (and are not) engaged—a level of family-wide profiling not uniformly available for newer probes [1].

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